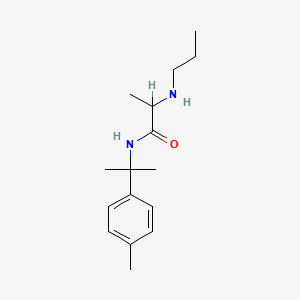
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(9-((1R)-1,3-dihydro-4,6-dimethoxy-3-oxo-1-isobenzofuranyl)nonyl)-3-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNP-60502 is a compound initially developed by Sumitomo Pharma Co., Ltd. It functions as an AMPK agonist, targeting AMP-activated protein kinase (AMPK). This compound is primarily explored for its potential therapeutic applications in endocrinology and metabolic diseases, including diabetes mellitus and metabolic syndrome .
Vorbereitungsmethoden
The preparation of DNP-60502 involves synthetic routes that include dynamic nuclear polarization (DNP) techniques. These methods enhance the sensitivity of nuclear magnetic resonance (NMR) spectroscopy, which is crucial for the detailed analysis of the compound’s structure and properties . Industrial production methods for DNP-60502 are still under development, with ongoing research focusing on optimizing the synthesis process to achieve higher yields and purity.
Analyse Chemischer Reaktionen
DNP-60502 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2,4-dinitrophenylhydrazine, which reacts with aldehydes and ketones to form yellow or red-orange precipitates . The major products formed from these reactions are 2,4-dinitrophenylhydrazones, which are crystalline materials with well-defined melting points .
Wissenschaftliche Forschungsanwendungen
DNP-60502 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of AMPK activation and its effects on cellular metabolism. In biology, DNP-60502 is explored for its potential to regulate metabolic pathways and improve insulin sensitivity. In medicine, it is investigated for its therapeutic potential in treating metabolic diseases such as diabetes and obesity . Additionally, DNP-60502 has industrial applications in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of DNP-60502 involves the activation of AMPK, a key regulator of cellular energy homeostasis. By activating AMPK, DNP-60502 enhances glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced lipid accumulation . The molecular targets of DNP-60502 include various enzymes and proteins involved in metabolic pathways, such as acetyl-CoA carboxylase and glucose transporter 4 .
Vergleich Mit ähnlichen Verbindungen
DNP-60502 is unique compared to other AMPK agonists due to its specific molecular structure and mechanism of action. Similar compounds include AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) and metformin, both of which also activate AMPK but through different pathways . DNP-60502’s distinct properties make it a promising candidate for further research and development in the field of metabolic disease treatment.
Eigenschaften
CAS-Nummer |
1007399-87-2 |
|---|---|
Molekularformel |
C28H41N3O7 |
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
8-[9-[(1R)-4,6-dimethoxy-3-oxo-1H-2-benzofuran-1-yl]nonyl]-3-(2-hydroxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C28H41N3O7/c1-36-20-18-21-22(38-25(33)24(21)23(19-20)37-2)10-8-6-4-3-5-7-9-13-30-14-11-28(12-15-30)26(34)31(16-17-32)27(35)29-28/h18-19,22,32H,3-17H2,1-2H3,(H,29,35)/t22-/m1/s1 |
InChI-Schlüssel |
SPHZLCCNIAMMKM-JOCHJYFZSA-N |
Isomerische SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)O[C@@H]2CCCCCCCCCN3CCC4(CC3)C(=O)N(C(=O)N4)CCO |
Kanonische SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)OC2CCCCCCCCCN3CCC4(CC3)C(=O)N(C(=O)N4)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


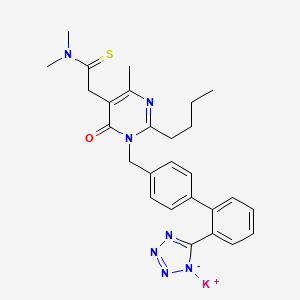

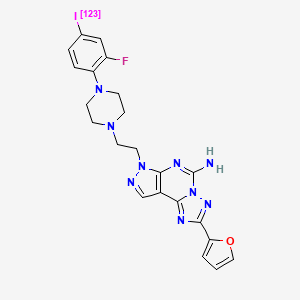

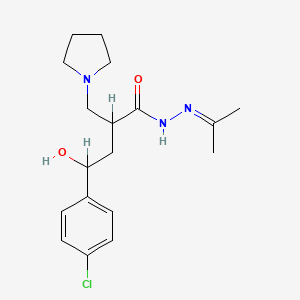
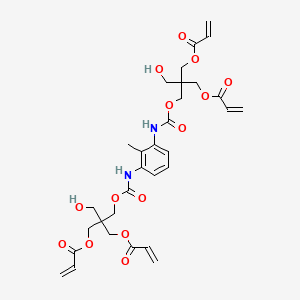

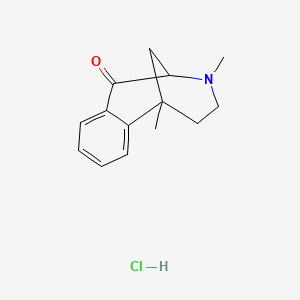
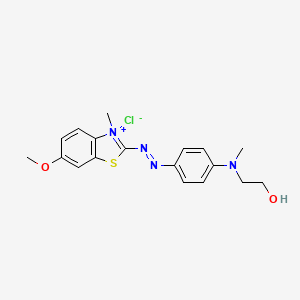


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12751590.png)

